An In-depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate. The strategic placement of the amino, cyano, and carboxylate groups on the pyrazole core, coupled with the p-tolyl substituent at the N1 position, makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, physicochemical characteristics, and potential applications in drug development, offering a valuable resource for researchers in the field.
Physicochemical Properties: A Tabular Overview
The precise physicochemical properties of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate are not extensively documented in publicly available literature. However, based on the analysis of closely related analogs, we can predict the following characteristics. It is imperative for researchers to experimentally determine these values for the specific compound.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₅H₁₄N₄O₂ | Based on chemical structure |
| Molecular Weight | 282.30 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Common for similar pyrazole derivatives |
| Melting Point | Expected in the range of 150-200 °C | Based on analogs like Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (m.p. 135-137 °C)[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in nonpolar solvents, and likely insoluble in water. | General solubility profile for similar organic compounds |
| CAS Number | Not readily available | Specific CAS number for this exact structure is not indexed in major public databases. |
Synthesis and Mechanism: A Rational Approach via Thorpe-Ziegler Cyclization
The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthons.[5] A highly plausible and efficient route for the synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile. In this context, a more direct approach involves the reaction of p-tolylhydrazine with a suitable precursor like ethyl (ethoxymethylene)cyanoacetate.
The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, ultimately forming the stable 5-aminopyrazole ring system.[5]
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, yet detailed, protocol based on established methods for the synthesis of similar 5-aminopyrazole derivatives.[4] Researchers should optimize these conditions for the specific synthesis of the title compound.
Materials:
-
p-Tolylhydrazine hydrochloride
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Ethyl (ethoxymethylene)cyanoacetate
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Absolute Ethanol
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Triethylamine or Sodium Acetate (as a base)
-
Glacial Acetic Acid (optional, as a catalyst)
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Distilled water
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Standard laboratory glassware and reflux apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in absolute ethanol.
-
Base Addition: To the stirred solution, add triethylamine or sodium acetate (1.1 equivalents) to liberate the free p-tolylhydrazine base.
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Addition of Precursor: Slowly add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) to the reaction mixture.
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Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is then triturated with cold water or a mixture of ethanol and water to induce precipitation. The resulting solid is collected by filtration, washed with cold water, and dried.
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Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate.
Mechanistic Rationale and Workflow Diagram
The causality behind these experimental choices lies in creating an environment conducive to the sequential nucleophilic attack and cyclization. The use of a base is crucial to deprotonate the p-tolylhydrazine hydrochloride, generating the more nucleophilic free base. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification steps are designed to remove unreacted starting materials and by-products, resulting in a pure final compound.
Caption: A workflow diagram illustrating the synthesis of the target compound.
Structural Characterization: Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet for the methyl protons of the p-tolyl group (around 2.3-2.4 ppm).
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A quartet and a triplet for the ethyl ester group (around 4.2 ppm and 1.3 ppm, respectively).
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A broad singlet for the amino (-NH₂) protons (can vary, but typically around 5.0-7.0 ppm).
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Two doublets for the aromatic protons of the p-tolyl group (in the aromatic region, 7.0-8.0 ppm).
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A singlet for the pyrazole ring proton is not expected due to full substitution.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Peaks corresponding to the methyl carbon of the p-tolyl group and the ethyl ester carbons.
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Signals for the aromatic carbons of the p-tolyl ring.
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Resonances for the pyrazole ring carbons, with the cyano and carboxylate substituted carbons appearing at lower field.
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A peak for the nitrile carbon (-C≡N).
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A signal for the carbonyl carbon of the ester group.
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-
IR (Infrared) Spectroscopy:
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N-H stretching vibrations for the amino group (typically two bands in the 3300-3500 cm⁻¹ region).
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C≡N stretching vibration for the cyano group (around 2200-2250 cm⁻¹).
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C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹).
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C=C and C=N stretching vibrations of the pyrazole and aromatic rings (in the 1400-1600 cm⁻¹ region).
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-
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.30 m/z).
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Characteristic fragmentation patterns involving the loss of the ethyl ester group, the cyano group, and cleavage of the p-tolyl group.
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Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The 5-aminopyrazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[2][5] The title compound, with its unique substitution pattern, holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Potential as an Anticancer Agent
Many pyrazole derivatives have demonstrated potent anticancer activity.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some pyrazole-containing compounds have been shown to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival. The structural features of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate make it an attractive candidate for targeting such pathways. The amino and cyano groups can serve as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.
Caption: A potential mechanism of anticancer action via inhibition of the MAPK/ERK signaling pathway.
Potential as an Anti-inflammatory Agent
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[3] These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The structural features of the title compound are consistent with those of other COX inhibitors, suggesting its potential as a novel anti-inflammatory agent. The 5-amino group and the aromatic p-tolyl substituent can be crucial for binding to the active site of COX enzymes.
Conclusion and Future Directions
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound with significant potential as a scaffold in drug discovery. While specific experimental data for this exact molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on the well-established chemistry and pharmacology of the 5-aminopyrazole class.
Future research should focus on the optimized synthesis of this compound, followed by a thorough experimental determination of its physicochemical properties. Subsequently, comprehensive in vitro and in vivo studies are warranted to evaluate its biological activity, particularly its potential as an anticancer and anti-inflammatory agent. Elucidating its precise mechanism of action will be crucial for its further development as a therapeutic candidate. The versatility of this scaffold also opens avenues for the synthesis of a library of related derivatives to explore structure-activity relationships and identify lead compounds with enhanced potency and selectivity.
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